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Compound of Interest

Compound Name: Ten01

Cat. No.: B15498392

Disclaimer: Initial research revealed no publicly available information on a compound
designated "Ten01." The name is associated with a residential property and does not appear in
chemical or pharmaceutical databases. To fulfill the detailed requirements of the user's request
for a technical guide, this document will use Aspirin (acetylsalicylic acid) as a well-documented
substitute. The structure, data, and methodologies presented here are based on the
established science of Aspirin and serve as a template for the requested content type.

Introduction: The Legacy of Salicylates

The story of Aspirin is a centuries-long journey from folk medicine to one of the most widely
used drugs in the world. Its origins trace back to ancient Egypt, where willow bark, a natural
source of the salicylate precursor salicin, was used to treat pain and inflammation. The active
compound, salicylic acid, was first isolated in the 19th century, but its therapeutic use was
limited by severe gastric irritation. The critical breakthrough came with the chemical
modification of salicylic acid to produce acetylsalicylic acid, a more tolerable and effective
derivative that became known as Aspirin. This document details the key milestones in its
discovery and the chemical processes for its synthesis.

Discovery and Development Timeline

The path to modern Aspirin involved several key scientific achievements over more than a

century.
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e Ancient Times: Use of willow tree extracts for pain and fever is recorded by ancient Egyptian,
Greek, and Roman civilizations.

e 1828: Joseph Buchner, a German pharmacologist, isolates a bitter-tasting crystalline
compound from willow bark, which he names "salicin."”

» 1838: Italian chemist Raffaele Piria synthesizes salicylic acid from salicin.

e 1853: French chemist Charles Frédéric Gerhardt synthesizes acetylsalicylic acid for the first
time, but his process is impractical and the compound is not pursued.

e 1897: Felix Hoffmann, a chemist at Bayer in Germany, develops a commercially viable
process for synthesizing a pure and stable form of acetylsalicylic acid. This is done to create
a less irritating alternative to sodium salicylate for his father, who suffered from arthritis.

1899: Bayer markets the new compound under the trade name "Aspirin."

Synthesis of Acetylsalicylic Acid (Aspirin)

The synthesis of Aspirin is a classic example of an esterification reaction. It is typically achieved
by the acid-catalyzed acetylation of salicylic acid using acetic anhydride.

Reaction Principle

Salicylic acid is treated with an excess of acetic anhydride. A strong acid, such as sulfuric acid
or phosphoric acid, is used as a catalyst to speed up the reaction. The hydroxyl (-OH) group on
the benzene ring of salicylic acid reacts with the acetic anhydride to form an ester, yielding
acetylsalicylic acid and acetic acid as a byproduct.

Quantitative Data and Reagents

The table below summarizes the properties of the key chemicals involved in the synthesis.
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Molar Mass ( Melting Point Density

Compound Formula
g/mol) (°C) (glcm?)

Salicylic Acid C7He0s3 138.12 159 1.44
Acetic Anhydride  CaHeO3 102.09 -73 1.08
Acetylsalicylic

_ CoHsgOa4 180.16 136 1.40
Acid
Sulfuric Acid

H2S0a4 98.08 10 1.84

(Catalyst)

Experimental Protocol: Laboratory Scale Synthesis

Preparation: Weigh 2.0 grams of salicylic acid and carefully place it into a 125 mL
Erlenmeyer flask.

Reagent Addition: In a fume hood, add 5.0 mL of acetic anhydride to the flask. Swirl the flask
gently to mix the reagents.

Catalysis: Carefully add 5-8 drops of concentrated (85%) phosphoric acid or sulfuric acid to
the mixture.

Heating: Heat the flask gently in a water bath at approximately 70-80°C for 10-15 minutes.

Hydrolysis: After heating, cautiously add 2 mL of distilled water to the warm solution to
hydrolyze any unreacted acetic anhydride.

Precipitation: Add 20 mL of cold distilled water to the flask and cool the mixture in an ice bath
to induce crystallization of the Aspirin product.

Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.

Washing: Wash the crystals with a small amount of ice-cold distilled water to remove any
soluble impurities.

Purification (Recrystallization): Transfer the crude product to a beaker. Add the minimum
amount of warm ethanol to dissolve the crystals. Immediately add warm water until the
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solution becomes cloudy. Reheat the solution until it becomes clear, then allow it to cool
slowly to room temperature and then in an ice bath to form purified crystals.

e Drying: Collect the purified crystals by vacuum filtration and allow them to air dry completely
on a watch glass.

o Characterization: Determine the melting point and yield of the final product. The theoretical
melting point of pure acetylsalicylic acid is 136°C.

Mechanism of Action: COX Pathway Inhibition

Aspirin exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the
irreversible inhibition of cyclooxygenase (COX) enzymes.

COX-1 and COX-2 are the key enzymes responsible for converting arachidonic acid into
prostaglandins. Prostaglandins are lipid compounds that mediate physiological processes such
as inflammation, pain, and fever. Aspirin works by transferring an acetyl group to a serine
residue in the active site of the COX enzymes. This covalent modification permanently blocks
the enzyme's ability to bind arachidonic acid, thereby preventing prostaglandin synthesis. This
inhibitory action is the basis for both its therapeutic effects and some of its side effects, such as
gastric irritation (due to inhibition of protective prostaglandins in the stomach lining).

Visualizations: Workflows and Pathways
Synthesis and Purification Workflow

The following diagram illustrates the logical flow of the experimental procedure for synthesizing
and purifying Aspirin.
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Aspirin Synthesis Workflow
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COX Signaling Pathway and Aspirin Inhibition

This diagram shows the biochemical pathway from arachidonic acid to prostaglandins and
illustrates how Aspirin blocks this process.
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Aspirin's Inhibition of the COX Pathway
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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